

# Application Notes and Protocols for Long-Term Cell Tracking Using Cobalt-55

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

The ability to non-invasively track the fate of administered cells over extended periods is crucial for the development and evaluation of cell-based therapies, including immunotherapy and regenerative medicine. Positron Emission Tomography (PET) offers a highly sensitive imaging modality for this purpose. **Cobalt-55** (55Co), a positron-emitting radionuclide with a convenient half-life, presents a promising option for the long-term tracking of labeled cells.[1] This document provides detailed application notes and protocols for utilizing 55Co in preclinical and clinical research for long-term cell tracking.

**Cobalt-55** decays with a half-life of 17.53 hours, which is suitable for monitoring cellular biodistribution and trafficking over several days.[2] Its decay characteristics include a 77% positron branching ratio, making it well-suited for PET imaging.[2][3] The divalent cationic nature of cobalt (Co<sup>2+</sup>) allows for direct cell labeling, as it is believed to partially mimic the uptake of calcium ions by cells, particularly lymphocytes.[1]

## **Quantitative Data Summary**

The selection of a radionuclide for cell tracking is dependent on its physical properties and its interaction with the labeled cells. The following tables summarize the key quantitative data for **Cobalt-55** and compare it with another common radionuclide used for long-term cell tracking, Zirconium-89.



Table 1: Physical Properties of Cobalt-55

Property	Value	Reference
Half-life	17.53 hours	[2][4]
Decay Mode	β+ (77%), EC (23%)	[2][3]
Maximum Positron Energy	1.5 MeV	[2]
Principal Gamma Emissions	931 keV (75%), 511 keV (152%)	[2][4]
Production Reaction	<sup>58</sup> Ni(p,α) <sup>55</sup> Co or <sup>54</sup> Fe(d,n) <sup>55</sup> Co	[2][3][5]

Table 2: Comparison of Cobalt-55 and Zirconium-89 for Cell Tracking

Feature	Cobalt-55	Zirconium-89
Physical Half-life	17.53 hours	78.4 hours (3.3 days)
Imaging Time Frame	1-3 days	> 7 days
Cell Labeling Method	Direct incubation (as CoCl <sub>2</sub> ) or via chelators	Primarily via chelators (e.g., oxine, DFO-NCS)
In Vitro Retention	>50% in lymphocytes after 24 hours[1]	High, often >90% after several days
In Vivo Stability	Good for chelated forms; free Co <sup>2+</sup> shows some redistribution	Generally high with appropriate chelators
Toxicity	Low at concentrations needed for labeling[1]	Low at typical labeling concentrations
PET Image Resolution	Good	Good

## **Experimental Protocols**

## Protocol 1: Direct Labeling of Lymphocytes with <sup>55</sup>CoCl<sub>2</sub>



This protocol is based on the method described by Korf et al. for labeling rat lymphocytes.[1]

#### Materials:

- Isolated lymphocytes (e.g., from spleen or peripheral blood)
- 55CoCl<sub>2</sub> in sterile, isotonic solution (e.g., 0.9% NaCl)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Phosphate-buffered saline (PBS), sterile
- Centrifuge
- Incubator (37°C, 5% CO<sub>2</sub>)
- Gamma counter

#### Procedure:

- Cell Preparation: Isolate lymphocytes using a standard method (e.g., Ficoll-Paque density gradient centrifugation). Wash the cells twice with sterile PBS and resuspend in complete culture medium at a concentration of 1 x 10<sup>7</sup> cells/mL.
- Radiolabeling:
  - In a sterile conical tube, add the desired amount of <sup>55</sup>CoCl<sub>2</sub> to the cell suspension. The final radioactivity concentration should be optimized for the specific application, typically in the range of 1-10 μCi (0.037-0.37 MBq) per 10<sup>6</sup> cells.
  - Incubate the cell suspension at 37°C in a 5% CO<sub>2</sub> incubator for 30-60 minutes with gentle agitation.
- Washing:
  - After incubation, centrifuge the cells at 400 x g for 5 minutes.



- Carefully remove the supernatant containing unbound <sup>55</sup>Co and transfer it to a separate tube for radioactivity measurement.
- Resuspend the cell pellet in 10 mL of fresh, pre-warmed complete culture medium.
- Repeat the centrifugation and washing step two more times to ensure complete removal of unbound radioactivity.
- Labeling Efficiency Calculation:
  - Measure the radioactivity in the initial cell suspension (before washing), the combined supernatants, and the final labeled cell pellet using a gamma counter.
  - Calculate the labeling efficiency as: (Radioactivity in cell pellet / Initial total radioactivity) x 100%.
- Cell Viability Assessment:
  - Perform a trypan blue exclusion assay to determine the viability of the labeled cells.
     Viability should be >95%.
- In Vitro Retention Assay:
  - Resuspend a small aliquot of the labeled cells in complete culture medium and incubate at 37°C.
  - At various time points (e.g., 1, 4, 24, 48 hours), centrifuge the cells and measure the radioactivity in the cell pellet and the supernatant to determine the percentage of retained
     <sup>55</sup>Co.
- Preparation for In Vivo Administration:
  - Resuspend the final labeled cell pellet in a sterile, injectable vehicle (e.g., saline or PBS)
     at the desired concentration for in vivo administration.

## Protocol 2: In Vivo PET Imaging of <sup>55</sup>Co-Labeled Cells

Materials:



- 55Co-labeled cells
- Animal model (e.g., mouse, rat)
- Anesthesia (e.g., isoflurane)
- PET/CT or PET/MRI scanner
- Syringe for injection

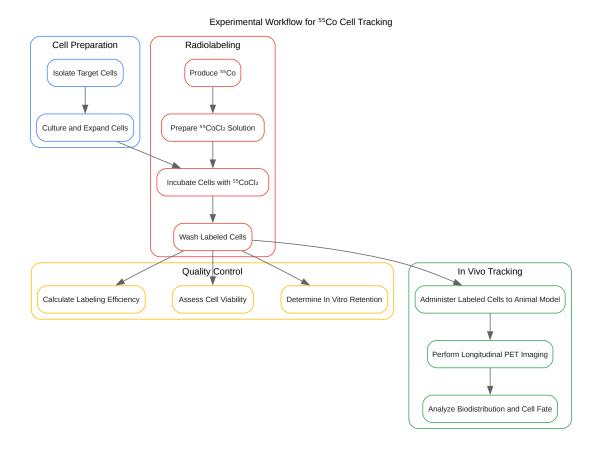
#### Procedure:

- Animal Preparation: Anesthetize the animal using a calibrated vaporizer with isoflurane.
- Cell Administration: Administer the <sup>55</sup>Co-labeled cells via the desired route (e.g., intravenous tail vein injection). The injected volume and cell number should be optimized for the specific study.
- PET Imaging:
  - Position the animal in the PET scanner.
  - Acquire dynamic or static PET scans at various time points post-injection (e.g., 1, 4, 24, 48 hours) to track the biodistribution of the labeled cells.
  - Co-register PET images with anatomical images from CT or MRI for accurate localization of the radioactive signal.
- Image Analysis:
  - Reconstruct the PET images using an appropriate algorithm (e.g., OSEM).
  - Draw regions of interest (ROIs) on the images corresponding to various organs and tissues.
  - Quantify the radioactivity concentration in each ROI and express it as a percentage of the injected dose per gram of tissue (%ID/g).

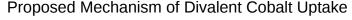


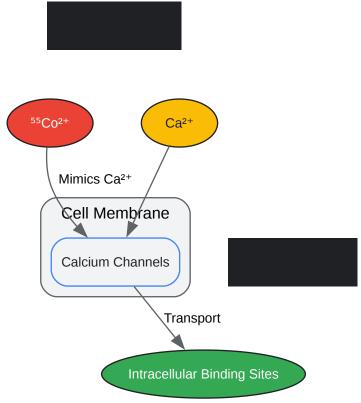
# Visualizations Signaling Pathways and Experimental Workflows











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### References

- 1. Divalent cobalt as a label to study lymphocyte distribution using PET and SPECT PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Production, Purification, and Applications of a Potential Theranostic Pair: Cobalt-55 and Cobalt-58m PMC [pmc.ncbi.nlm.nih.gov]



- 3. Cyclotron production of high specific activity 55Co and in vivo evaluation of the stability of 55Co metal-chelate-peptide complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ehs.stanford.edu [ehs.stanford.edu]
- 5. osti.gov [osti.gov]
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